molecular formula C8H11NS B13157837 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine

2-(5-Methylthiophen-2-yl)cyclopropan-1-amine

Cat. No.: B13157837
M. Wt: 153.25 g/mol
InChI Key: KSBWFAJFJZSKAY-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a thiophene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method includes the reaction of 5-methylthiophene-2-carbaldehyde with diazomethane to form the cyclopropane ring. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thiophene ring or to convert the amine group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive amines.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)ethanamine: Similar structure but with an ethyl chain instead of a cyclopropane ring.

    2-(5-Methylthiophen-2-yl)propan-1-amine: Similar structure but with a propyl chain instead of a cyclopropane ring.

    2-(5-Methylthiophen-2-yl)butan-1-amine: Similar structure but with a butyl chain instead of a cyclopropane ring.

Uniqueness

The uniqueness of 2-(5-Methylthiophen-2-yl)cyclopropan-1-amine lies in its cyclopropane ring, which imparts rigidity and a distinct three-dimensional shape to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11NS/c1-5-2-3-8(10-5)6-4-7(6)9/h2-3,6-7H,4,9H2,1H3

InChI Key

KSBWFAJFJZSKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CC2N

Origin of Product

United States

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